2-(azidomethyl)-4-benzylmorpholine
Description
Significance of Morpholine (B109124) Heterocycles in Modern Chemical Synthesis and Design
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued structural motif in contemporary chemical science. researchgate.nete3s-conferences.org Its prevalence in medicinal chemistry has led to its designation as a "privileged scaffold," owing to its favorable physicochemical and metabolic properties. wikipedia.orgnih.govnih.gov The inclusion of a morpholine moiety in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a scaffold that can be readily functionalized to optimize biological activity. wikipedia.orgmskcc.orgthieme-connect.com The flexible, chair-like conformation of the morpholine ring allows it to interact favorably with biological targets, while its basic nitrogen atom can participate in crucial binding interactions. nih.govwayne.edu
Beyond pharmaceuticals, morpholine and its derivatives serve as versatile building blocks in organic synthesis, acting as bases, solvents, and reactants in a variety of chemical transformations. wikipedia.orgatamankimya.comchemicalbook.com Their utility extends to industrial applications as corrosion inhibitors and in the synthesis of agrochemicals. e3s-conferences.orgnih.gov
The Azide (B81097) Functionality: A Versatile Synthon and Bioorthogonal Handle in Chemical Biology
The azide group (–N₃) is a compact and highly energetic functional group with a rich and diverse reactivity profile. ontosight.aiat.uakit.edu In synthetic organic chemistry, azides serve as valuable precursors to amines through reduction reactions, such as the Staudinger reduction, and participate in rearrangements like the Curtius rearrangement. wikipedia.orgnih.gov They are also key participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". masterorganicchemistry.comnih.gov
The true revolution in the application of azides has been in the field of chemical biology. nih.govnih.gov The azide group's small size, stability in physiological conditions, and lack of reactivity with most biological molecules make it an ideal bioorthogonal handle. nih.govescholarship.org This allows for the specific labeling and tracking of biomolecules in living systems without perturbing their natural function. nih.govrsc.orgmdpi.com By incorporating an azide-modified building block into a biological system, researchers can then use "click" chemistry to attach fluorescent probes, affinity tags, or other reporter molecules. nih.govresearchgate.net
Strategic Role of Benzyl (B1604629) Moieties in Organic Transformations and Molecular Architecture
The benzyl group (Bn), a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂) group, is a widely employed functional group in organic synthesis, primarily as a protecting group for alcohols, amines, and carboxylic acids. wikipedia.org Its stability under a wide range of reaction conditions, including acidic and basic environments, makes it a robust choice for multistep syntheses. wikipedia.org The benzyl group can be readily introduced and subsequently removed under specific, mild conditions, typically through catalytic hydrogenolysis, without affecting other functional groups in the molecule. idpublications.org
Defining the Research Scope for 2-(azidomethyl)-4-benzylmorpholine: A Multifunctional Scaffold for Advanced Chemical Exploration
The chemical structure of This compound integrates the key features of its three constituent parts, positioning it as a highly versatile and multifunctional chemical scaffold. The research scope for this compound is therefore broad and interdisciplinary.
Medicinal Chemistry: The presence of the morpholine ring suggests its potential as a core structure for the development of novel therapeutic agents. The azidomethyl and benzyl groups offer points for diversification to create libraries of compounds for screening against various biological targets.
Chemical Biology: The azide functionality serves as a bioorthogonal handle, enabling the use of this compound as a molecular probe. It could be incorporated into larger biomolecules or used to label specific cellular components.
Organic Synthesis: The molecule itself can be a valuable intermediate. The azidomethyl group can be transformed into an amine, and the benzyl group can be removed to reveal a secondary amine on the morpholine ring, allowing for sequential and site-selective modifications.
A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine precursor, followed by the introduction of the azidomethyl group at the C-2 position. This could potentially be achieved by reacting 2-(hydroxymethyl)morpholine with a tosylating agent, followed by nucleophilic substitution with sodium azide.
Overview of Key Academic Research Trajectories for Complex Azido-Morpholine Systems
While specific research on this compound is not yet prominent in the literature, the academic research trajectories for complex molecules containing both azide and morpholine functionalities are clear and promising.
Development of Novel Bioorthogonal Probes: Research is focused on creating new chemical tools for labeling and imaging biological processes with greater precision and control. nih.govrsc.orgacs.org A molecule like this compound could be explored as a new class of probe where the morpholine and benzyl groups modulate its solubility, cell permeability, and target affinity.
Fragment-Based Drug Discovery: The individual components of this compound can be considered as fragments that can be combined in various ways to design new drugs. The morpholine scaffold provides a robust starting point, while the azido (B1232118) and benzyl groups can be modified to optimize binding to a target protein.
Synthesis of Complex Heterocyclic Scaffolds: There is ongoing interest in the development of efficient synthetic methods for complex heterocyclic compounds. e3s-conferences.orgnih.gov Research into the synthesis of this compound and its derivatives would contribute to this field by providing new routes to highly functionalized morpholine structures. The reactivity of the azide group could be exploited in intramolecular cyclization reactions to generate novel fused heterocyclic systems.
Data Tables
Table 1: Physicochemical Properties of Core Functional Groups
| Functional Group | Property | Value / Description | Reference |
| Morpholine | Molecular Formula | C₄H₉NO | wikipedia.org |
| Molar Mass | 87.12 g/mol | wikipedia.org | |
| Boiling Point | 129 °C | wikipedia.org | |
| Density | 1.007 g/cm³ | wikipedia.org | |
| pKₐ of conjugate acid | ~8.5 | chemicalbook.com | |
| Description | Colorless liquid with a weak, ammonia-like odor. wikipedia.org | wikipedia.org | |
| Azide (Organic) | Functional Group | –N₃ | wikipedia.orgontosight.ai |
| Key Reactivity | 1,3-dipolar cycloadditions (Click Chemistry), Reduction to amines, Staudinger ligation. wikipedia.orgnih.govmasterorganicchemistry.com | wikipedia.orgnih.govmasterorganicchemistry.com | |
| Bioorthogonal Nature | Small, stable, and non-reactive with most biological functional groups. nih.govescholarship.org | nih.govescholarship.org | |
| Spectroscopic Signature (IR) | Strong, sharp absorption around 2100 cm⁻¹. | at.ua | |
| Benzyl Group | Functional Group | –CH₂C₆H₅ | wikipedia.org |
| Role in Synthesis | Protecting group for alcohols, amines, and carboxylic acids. wikipedia.org | wikipedia.org | |
| Deprotection Method | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | idpublications.org | |
| Spectroscopic Signature (¹H NMR) | Aromatic protons (~7.2-7.4 ppm), benzylic protons (~4.5-5.0 ppm). | nih.gov |
Table 2: Key Reactions of Constituent Functional Groups
| Functional Group | Reaction Type | Description |
| Morpholine (N-H) | N-Alkylation / N-Acylation | The nitrogen atom can be readily functionalized with electrophiles. |
| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,2,3-triazole ring with a terminal alkyne. |
| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reacts with a strained cyclooctyne (B158145) without a metal catalyst. |
| Azide | Staudinger Reduction/Ligation | Reduction to a primary amine with phosphines, can form an amide bond in the ligation variant. |
| Benzyl Ether/Amine | Hydrogenolysis | Cleavage of the C-O or C-N bond using H₂ and a catalyst (e.g., Pd/C) to deprotect the functional group. |
Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-4-benzylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-15-14-8-12-10-16(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCIVIABGBSMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Synthetic Approaches to Azidomethyl Substituted Heterocycles
Early Methodologies for Morpholine (B109124) Ring Construction and Functionalization
The foundational methods for the synthesis of the morpholine ring date back to the early 20th century, with many of the original industrial processes still in use today. One of the most prominent early methods is the dehydration of diethanolamine using a strong acid, typically sulfuric acid. atamanchemicals.comgoogle.com This process involves heating diethanolamine with concentrated sulfuric acid to temperatures around 150-200°C. google.comdissertationtopic.net The strong acid protonates the hydroxyl groups of diethanolamine, facilitating an intramolecular nucleophilic substitution where the nitrogen atom displaces a water molecule to form the morpholine ring. The resulting morpholine is then isolated by neutralization with a base and subsequent distillation. researchgate.net
Another significant early industrial method is the reaction of diethylene glycol with ammonia at high temperatures and pressures in the presence of a hydrogenation catalyst. atamanchemicals.comgoogle.com This approach, developed later, offered an alternative route to the morpholine core. Additionally, the reaction of bis(2-chloroethyl) ether with ammonia represents another classical approach to the morpholine skeleton, proceeding through a double nucleophilic substitution. atamanchemicals.com
Early functionalization of the morpholine ring primarily focused on reactions characteristic of secondary amines. The nitrogen atom, being a nucleophile, readily undergoes alkylation, acylation, and arylation. e3s-conferences.org These reactions allowed for the introduction of various substituents at the N-4 position, modifying the steric and electronic properties of the molecule. The formation of enamines from morpholine and carbonyl compounds was another early and widely used transformation, highlighting the utility of morpholines in carbon-carbon bond formation. atamanchemicals.com Functionalization of the carbon framework of the morpholine ring was less common in early methodologies and often required the synthesis to start from pre-functionalized precursors.
Table 1: Overview of Early Morpholine Synthesis Methods
| Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|
| Diethanolamine | Concentrated Sulfuric Acid | High Temperature (150-200°C) | Morpholine |
| Diethylene Glycol | Ammonia, Hydrogen | High Temperature and Pressure, Catalyst | Morpholine |
| Bis(2-chloroethyl) ether | Ammonia | - | Morpholine |
Development of Techniques for Regio- and Stereoselective Azide (B81097) Introduction
The introduction of an azide functional group into a molecule is a crucial transformation in organic synthesis, as azides are versatile precursors for amines, nitrenes, and triazoles via "click" chemistry. The development of methods for the regio- and stereoselective introduction of the azide moiety has been a significant area of research.
Traditionally, the synthesis of organic azides involves the SN2 substitution of alkyl halides or sulfonates with an azide salt, such as sodium azide. This method is effective for primary and secondary substrates but can be limited by competing elimination reactions and the need for pre-functionalized starting materials.
For the specific introduction of an azidomethyl group, a common strategy involves the conversion of a hydroxymethyl group into a good leaving group (e.g., tosylate or mesylate) followed by substitution with sodium azide. This two-step process allows for the regioselective placement of the azide group.
More advanced methods have focused on the direct conversion of alcohols to azides and the azidation of alkenes and epoxides. The Mitsunobu reaction, for instance, allows for the conversion of primary and secondary alcohols to azides with inversion of stereochemistry using hydrazoic acid or a surrogate in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.
The ring-opening of epoxides with azide nucleophiles is another powerful method for introducing both an azide and a hydroxyl group in a stereocontrolled manner. This reaction typically proceeds with high regioselectivity at the less hindered carbon and with inversion of stereochemistry. For terminal epoxides, the azide attacks the terminal carbon to afford the primary azide.
The development of transition-metal-catalyzed azidation reactions has further expanded the toolkit for introducing azide functionality. These methods often offer milder reaction conditions and improved selectivity. For example, the palladium-catalyzed azidation of allylic substrates allows for the regio- and stereoselective formation of allylic azides.
Advancements in N-Benzylation Strategies for Heterocyclic Amines
The introduction of a benzyl (B1604629) group onto the nitrogen atom of a heterocycle, known as N-benzylation, is a common strategy in medicinal chemistry to introduce a lipophilic and sterically bulky group that can influence a molecule's biological activity and pharmacokinetic properties.
The most traditional method for N-benzylation is the direct alkylation of a secondary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base is required to neutralize the hydrohalic acid byproduct. This method is straightforward but can sometimes lead to over-alkylation, especially with primary amines.
Reductive amination is another widely used and often more controlled method for N-benzylation. This involves the reaction of the secondary amine with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the N-benzyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). This method is generally high-yielding and avoids the formation of quaternary ammonium (B1175870) salts.
Transition-metal-catalyzed N-arylation and N-alkylation reactions, such as the Buchwald-Hartwig amination, have also been adapted for N-benzylation. While more commonly used for forming aryl-nitrogen bonds, these methods can be applied to benzyl substrates and offer advantages in terms of substrate scope and functional group tolerance.
More recent advancements have focused on developing more environmentally friendly and efficient N-benzylation protocols. This includes the use of benzyl alcohol as the alkylating agent in the presence of a suitable catalyst, which generates water as the only byproduct. Catalytic transfer hydrogenation conditions, using a hydrogen donor and a transition metal catalyst, have also been employed for the reductive amination of amines with benzaldehyde.
Progression of Chiral Morpholine Synthesis and Control of Stereochemistry
The synthesis of enantiomerically pure morpholine derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. The development of methods to control the stereochemistry of substituents on the morpholine ring has been a key focus of modern synthetic chemistry.
One of the primary strategies for accessing chiral morpholines is to start from a chiral precursor. Chiral amino alcohols, which are readily available from the chiral pool (e.g., from amino acids), are common starting materials. For example, the cyclization of a chiral 2-amino-1-phenylethanol derivative can lead to a 2-phenyl-substituted morpholine with defined stereochemistry.
Asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, has also been extensively explored. For instance, asymmetric dihydroxylation or epoxidation of an appropriate olefin precursor can establish the stereocenters that are then incorporated into the morpholine ring.
Dynamic kinetic resolution, which combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer, has been employed to convert a racemic starting material into a single enantiomer of the product in high yield.
Enzymatic resolutions have also proven to be a powerful tool for the synthesis of chiral morpholines. Lipases and other hydrolases can selectively acylate or deacylate one enantiomer of a racemic morpholine derivative or a precursor, allowing for the separation of the enantiomers.
For the synthesis of polysubstituted morpholines, the control of diastereoselectivity is also crucial. Substrate-controlled methods, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, are often employed. For example, the reduction of a cyclic ketone or imine precursor can be influenced by the steric and electronic properties of adjacent substituents, leading to the preferential formation of one diastereomer.
Chronological Overview of Research Focusing on Azidomethyl-Benzyl-Morpholine Architectures
A review of the scientific literature indicates that the specific compound "2-(azidomethyl)-4-benzylmorpholine" is not extensively documented, suggesting it may be a novel or niche chemical entity. Research in this area has primarily focused on the synthesis and biological evaluation of morpholine derivatives with various substitutions, but the combination of an azidomethyl group at the 2-position and a benzyl group at the 4-position appears to be a less explored area.
The chronological progression of research that would lead to the synthesis of such a molecule can be inferred from the development of the individual synthetic methodologies described in the preceding sections.
Early to Mid-20th Century: The focus was on the fundamental synthesis of the morpholine ring itself and simple N-functionalization. The synthesis of a 4-benzylmorpholine (B76435) would have been achievable using the classical N-alkylation techniques of this era.
Late 20th Century: The development of more sophisticated methods for the introduction of functional groups with stereochemical control became prominent. The synthesis of chiral 2-substituted morpholines from chiral amino alcohols gained traction. The introduction of an azidomethyl group would have likely been approached via a two-step sequence from a corresponding 2-(hydroxymethyl)morpholine derivative.
Early 21st Century: The advent of "click" chemistry brought the azide functional group to the forefront of synthetic and medicinal chemistry. This likely spurred greater interest in the synthesis of azido-functionalized heterocycles, including morpholines, as versatile building blocks. Research during this period would have focused on more efficient and selective methods for azide introduction.
Present Day: Modern synthetic chemistry emphasizes step-economy, atom-economy, and the development of catalytic and enantioselective methods. The synthesis of a molecule like this compound would now be approached with a focus on efficiency and stereocontrol, potentially through a convergent synthesis where the key fragments are assembled late in the synthetic sequence. While direct research on this specific target may be limited, the vast body of literature on the synthesis and functionalization of morpholines provides a clear roadmap for its construction. The novelty of this particular substitution pattern may present opportunities for the exploration of new chemical space and potential biological applications.
Advanced Synthetic Methodologies for 2 Azidomethyl 4 Benzylmorpholine
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of 2-(azidomethyl)-4-benzylmorpholine can be approached through several retrosynthetic pathways. The primary strategic disconnections involve the formation of the morpholine (B109124) ring and the introduction of the azidomethyl group.
A logical primary disconnection is at the C-N₃ bond of the azidomethyl moiety. This reveals the precursor, (4-benzylmorpholin-2-yl)methanol. This intermediate is a common target in morpholine synthesis. The conversion of the alcohol to the azide (B81097) is a standard functional group interconversion.
Further disconnection of the morpholine ring itself can proceed via two main routes:
C-O/C-N Disconnection: Breaking the C-O and C-N bonds adjacent to the nitrogen atom leads back to a linear amino diol precursor, N-benzyl-2-amino-1,4-butanediol, or a related synthon. Cyclization would then form the ring.
Amino Alcohol Cyclization: A more common strategy involves disconnecting the ether linkage (C-O-C) and the C-N bond opposite the benzyl (B1604629) group. This retrosynthetically opens the ring to a chiral amino alcohol precursor, which can be derived from readily available starting materials. For instance, cyclization of a protected 2-amino alcohol with a suitable two-carbon electrophile containing a leaving group can form the morpholine ring.
These disconnections form the basis for the forward synthetic strategies, allowing for the strategic incorporation of chirality and the benzyl and azidomethyl functional groups.
Stereoselective Synthesis of the Morpholine Ring System
Achieving stereochemical control at the C2 position is paramount in the synthesis of enantiomerically pure this compound. Chiral morpholines are crucial structural motifs in many bioactive compounds. nih.gov Various asymmetric synthetic approaches have been developed to access these valuable scaffolds. nih.gov
Chiral Pool-Based Approaches
The use of enantiopure starting materials from the chiral pool is a well-established strategy for synthesizing complex chiral molecules. Amino acids, for example, are inexpensive and enantiopure starting materials for the synthesis of vicinal amino alcohols, which are key precursors to morpholines. rsc.org This approach leverages the inherent chirality of the starting material to construct the desired stereocenter in the morpholine ring. For example, enantiopure 3-hydroxymethylmorpholines can be synthesized from chiral-pool starting materials, providing versatile building blocks with defined stereochemistry. thieme-connect.com The synthesis often involves multiple steps, including protection, functional group manipulation, and final ring closure to yield the morpholine core. thieme-connect.com
Asymmetric Catalysis in Ring Formation Reactions
Asymmetric catalysis offers an efficient and atom-economical alternative to chiral pool methods, generating chirality through the use of a chiral catalyst. nih.gov
Asymmetric Hydrogenation: One powerful method is the asymmetric hydrogenation of dehydromorpholines. Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted chiral morpholines can be obtained in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method forms the stereocenter after the initial construction of an unsaturated morpholine ring. nih.gov
Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH): A highly efficient one-pot tandem reaction has been developed for the enantioselective synthesis of 3-substituted morpholines, which can be adapted for 2-substituted analogues. organic-chemistry.orgacs.orgacs.orgubc.ca This process begins with the titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine. acs.orgacs.org This imine is then reduced in the same pot using a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) with a Noyori-Ikariya catalyst, affording the chiral morpholine with high enantiomeric excess (>95% ee). acs.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is crucial for achieving high enantioselectivity. acs.orgubc.ca
Diastereoselective Control in Cyclization Pathways
When a pre-existing stereocenter is present in the precursor, controlling the formation of the second stereocenter during cyclization is critical. Diastereoselective cyclization of multisubstituted amino alcohols is a key strategy for this purpose. researchgate.net
An iron(III)-catalyzed method has been shown to be effective for the diastereoselective synthesis of disubstituted morpholines from amino allylic alcohols. thieme-connect.com This reaction proceeds via either C–O or C–N bond formation. thieme-connect.com In these reactions, the configuration of the new stereocenter can be induced by the configuration of the existing center, leading to a high degree of diastereoselectivity (e.g., cis/trans ratios up to 95:5). thieme-connect.com While various Lewis and Brønsted acids can catalyze the cyclization, they often result in lower diastereoselectivity. thieme-connect.com
Optimized Protocols for the Introduction of the Azidomethyl Moiety
The final key step in the synthesis of this compound is the conversion of a precursor, typically (4-benzylmorpholin-2-yl)methanol, into the target azide. The azide functional group is a versatile handle in organic synthesis, notably in "click chemistry" and for the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.com
Direct Azidation Reactions and Reagent Development
Direct conversion of an alcohol to an azide is an important functional group transformation. cmu.edu Several methods have been developed to achieve this transformation efficiently, often with inversion of stereochemistry if the alcohol is chiral.
Mitsunobu-type Reactions: The Mitsunobu reaction is a classic and versatile method for converting alcohols to azides. cmu.edu This reaction typically involves triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and an azide source. ias.ac.in While hydrazoic acid can be used, its high toxicity has led to the development of alternatives such as diphenyl phosphorazidate (DPPA) or zinc azide. cmu.edu A significant drawback can be the difficulty in removing the triphenylphosphine oxide byproduct. commonorganicchemistry.com
DPPA and DBU: A method reported by Thompson et al. uses DPPA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cmu.educommonorganicchemistry.com This protocol works well for reactive alcohols, such as benzylic ones, and provides the azide with SN2 inversion of configuration without forming difficult-to-remove phosphine (B1218219) oxides. commonorganicchemistry.com
Iodine-Based Systems: A practical one-pot procedure involves using a combination of triphenylphosphine, iodine, and imidazole (B134444) with sodium azide in a solvent like DMSO. ias.ac.in This system is highly chemoselective and provides good to excellent yields for a range of alcohols. ias.ac.in
Modern Azidating Reagents: To overcome the challenges of byproduct removal and reagent stability, new reagents have been developed. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) allows for the direct synthesis of organic azides from alcohols under mild conditions. thieme-connect.com A key advantage is that the byproducts are highly water-soluble, simplifying purification. thieme-connect.com
The choice of reagent depends on the substrate's reactivity and the desired reaction conditions. A comparison of common direct azidation methods is presented below.
| Reagent System | Typical Conditions | Advantages | Disadvantages | References |
| PPh₃, DEAD, HN₃/DPPA | Anhydrous solvent (e.g., THF, Toluene) | Versatile, well-established | Use of toxic HN₃ or expensive DEAD, PPh₃=O byproduct removal can be difficult | cmu.edu |
| DPPA, DBU | Toluene (B28343) | No phosphine oxide byproduct, good for reactive alcohols | May fail for less reactive alkanols | cmu.educommonorganicchemistry.com |
| PPh₃, I₂, Imidazole, NaN₃ | DMSO, room temperature | Practical, high yields, chemoselective | Stoichiometric use of reagents | ias.ac.in |
| ADMP | Mild conditions | Water-soluble byproducts, easy purification | Reagent may not be commercially widespread | thieme-connect.com |
Azide Transfer Reagents and Mechanistic Insights
The introduction of the azide moiety is a critical step in the synthesis of this compound. This is often achieved through a diazo-transfer reaction, where an amine precursor is converted to the corresponding azide. nih.gov Several reagents have been developed for this purpose, each with its own advantages and mechanistic nuances.
Trifluoromethanesulfonyl azide (TfN₃) is a highly efficient diazo-transfer reagent. nih.gov Its reaction with primary amines, such as the precursor to this compound, proceeds under mild conditions to furnish the desired azide in high yield. organic-chemistry.org The mechanism is believed to involve the formation of a diazonium intermediate, which is then displaced by the azide ion. durham.ac.uk
Imidazole-1-sulfonyl azide and its derivatives are another class of effective diazo-transfer reagents. organic-chemistry.org These reagents are often crystalline, shelf-stable, and can be prepared from inexpensive starting materials, making them attractive for large-scale synthesis. organic-chemistry.org Mechanistic studies, including ¹⁵N NMR, have confirmed that these reactions proceed via a diazo-transfer mechanism. organic-chemistry.org
The choice of azide transfer reagent can be influenced by factors such as substrate scope, reaction conditions, and safety considerations. The table below summarizes some common azide transfer reagents and their typical reaction conditions.
| Azide Transfer Reagent | Typical Conditions | Reference |
| Trifluoromethanesulfonyl azide (TfN₃) | Mild conditions, often with a base like triethylamine | organic-chemistry.org |
| Imidazole-1-sulfonyl azide hydrochloride | Mild conditions, suitable for various primary amines | organic-chemistry.org |
| tert-Butyl nitrite (B80452) and azidotrimethylsilane | Mild conditions for aromatic amines | organic-chemistry.org |
Functional Group Interconversions from Precursors (e.g., alcohols, halides)
An alternative and widely employed strategy for the synthesis of this compound involves the functional group interconversion of a suitable precursor, most commonly an alcohol or a halide. This approach offers flexibility in the synthetic design, allowing for the introduction of the azide group at a later stage.
The conversion of a primary alcohol, such as (4-benzylmorpholin-2-yl)methanol, to the corresponding azide is a common transformation. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide source like sodium azide. ub.eduvanderbilt.edu The reaction of alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also generate the corresponding alkyl halides, which are then readily converted to the azide. fiveable.me
Direct conversion of alkyl halides to azides is a straightforward Sₙ2 reaction. youtube.com For instance, 2-(chloromethyl)-4-benzylmorpholine or 2-(bromomethyl)-4-benzylmorpholine can be reacted with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to yield this compound. ub.edumdpi.com The Finkelstein reaction, where an alkyl chloride is converted to an alkyl iodide to enhance reactivity, can also be employed prior to azidation. vanderbilt.edu
Selective N-Benzylation and Orthogonal Protecting Group Strategies
The synthesis of this compound requires the selective introduction of a benzyl group at the morpholine nitrogen. This N-benzylation is a crucial step that can be performed at various stages of the synthesis. nih.gov
In many synthetic routes, the N-benzylation is carried out on a pre-formed morpholine ring. This can be achieved by reacting the secondary amine of the morpholine with benzyl bromide or benzyl chloride in the presence of a base. nih.gov
Orthogonal protecting group strategies are essential in more complex syntheses, particularly when other functional groups that are sensitive to the benzylation conditions are present. biosynth.comwikipedia.org For example, if the synthesis starts from a precursor with other reactive sites, these sites can be protected with groups that are stable under the N-benzylation conditions but can be removed selectively later. biosynth.comwikipedia.org Common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions respectively, exemplify the principle of orthogonality. biosynth.comwikipedia.org This strategy allows for the precise and sequential modification of different parts of the molecule. wikipedia.org
Advanced Purification and Isolation Techniques for Chiral Azido-Morpholines
For applications in medicinal chemistry, it is often necessary to prepare enantiomerically pure this compound. This requires advanced purification and isolation techniques to separate the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Preparative chiral HPLC can be used to isolate enantiopure compounds on a larger scale. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
The development of environmentally friendly and sustainable synthetic methods is a growing priority in chemical research. organic-chemistry.orgchemrxiv.orgacs.org Green chemistry principles are increasingly being applied to the synthesis of morpholine derivatives, including this compound. organic-chemistry.orgchemrxiv.orgacs.orgajgreenchem.com
Solvent-Free and Aqueous Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. ajgreenchem.com Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water. For instance, some syntheses of morpholine derivatives have been successfully carried out in aqueous media. organic-chemistry.orgchemrxiv.orgacs.org While specific examples for this compound are not extensively documented, the general trend towards aqueous and solvent-free synthesis in morpholine chemistry suggests potential for future applications. organic-chemistry.orgchemrxiv.orgacs.org
Development of Heterogeneous and Recyclable Catalytic Systems
The use of heterogeneous and recyclable catalysts is another cornerstone of green chemistry. mdpi.comrsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgrsc.org
In the context of morpholine synthesis, various heterogeneous catalytic systems have been developed. researchgate.netacs.org For example, metal-organic frameworks (MOFs) have been shown to be effective and recyclable catalysts for certain reactions involving amines. rsc.org Copper nanoparticles have also been utilized as recyclable heterogeneous catalysts in coupling reactions that can be relevant to the synthesis of morpholine precursors. researchgate.net The development of such catalytic systems for the key steps in the synthesis of this compound, such as N-benzylation or the introduction of the azido (B1232118) group, would represent a significant advancement in sustainable synthesis. nih.govyoutube.com
The table below provides examples of recyclable catalysts used in reactions relevant to morpholine synthesis.
| Catalyst | Reaction Type | Advantages | Reference |
| Metal-Organic Frameworks (MOFs) | Oxidative coupling of amines | Recyclable, high yield | rsc.org |
| Copper Nanoparticles | A³ coupling (amine, aldehyde, alkyne) | Heterogeneous, recyclable | researchgate.net |
| Poly(maleic anhydride-alt-1-octadecene) (Od-MA) | N-oxidation | Metal-free, easily recovered | rsc.org |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Azidomethyl 4 Benzylmorpholine
Reactivity of the Azido (B1232118) Group: Click Chemistry and Beyond
The azido group (–N₃) is a high-energy functional group that serves as a linchpin for a variety of chemical transformations. Its reactivity is central to the utility of 2-(azidomethyl)-4-benzylmorpholine in constructing more complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Studies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is noted for its high tolerance of various functional groups and reaction conditions. nih.gov The mechanism of CuAAC, while seemingly straightforward, involves a series of reversible steps and the formation of copper(I) acetylide complexes of varying nuclearity. rsc.orgresearchgate.net
Mechanistic investigations, through computational studies, kinetic analysis, and real-time monitoring, have provided significant insights into the catalytic cycle. mdpi.com It is generally accepted that the reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate, which is a departure from the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.comnih.gov The rate-determining step is often considered to be the association of the copper(I) ion with the azide (B81097). mdpi.com Some studies propose a dinuclear copper(I) mechanism, which is now widely accepted, where two copper atoms cooperate to facilitate the cycloaddition. nih.govbeilstein-journals.org The formation of a ternary complex involving the azide and a copper acetylide is crucial for an efficient reaction. nih.gov Substrates with ancillary copper-binding ligands, often referred to as "chelating azides," can significantly accelerate the reaction rate. nih.govmdpi.com
Table 1: Key Mechanistic Aspects of CuAAC
| Mechanistic Feature | Description | Supporting Evidence |
| Catalyst | Copper(I) is the active catalytic species. | Extensive experimental and computational data. nih.govrsc.orgbeilstein-journals.org |
| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | Consistently observed in a vast number of examples. nih.govnih.gov |
| Mechanism | Stepwise, involving copper acetylide intermediates. | Kinetic studies and DFT calculations. mdpi.comnih.gov |
| Rate-Determining Step | Often the formation of the copper-azide complex. | Kinetic data and the effect of chelating azides. mdpi.com |
| Key Intermediates | Mononuclear and dinuclear copper(I) acetylides. | Spectroscopic and computational evidence. rsc.orgbeilstein-journals.org |
| Role of Ligands | Stabilize Cu(I) and can accelerate the reaction. | Use of N-heterocyclic carbenes (NHCs) and other ligands. nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Applications
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.gov The pre-distortion of the alkyne bond in the cyclooctyne lowers the activation energy required for the cycloaddition to occur. d-nb.info
SPAAC has become a prominent bioorthogonal reaction, finding wide application in labeling and imaging biomolecules within living cells. nih.govresearchgate.netwebsite-files.com The reaction is fast, highly specific, and does not interfere with native biological processes. website-files.com The kinetics of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. For instance, the steric hindrance around the azide can affect the reaction rate, with tertiary azides reacting significantly slower with sterically demanding cyclooctynes compared to primary and secondary azides. d-nb.info Secondary interactions, such as the formation of a boronate ester, can accelerate the reaction rate and control regioselectivity. rsc.orgresearchgate.netchemrxiv.org
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. nih.gov | Catalyst-free. nih.gov |
| Alkyne | Terminal alkynes. | Strained cyclooctynes (e.g., BCN, ADIBO). d-nb.info |
| Biocompatibility | Limited by copper toxicity. nih.govwebsite-files.com | Highly biocompatible, suitable for in vivo applications. nih.gov |
| Reaction Rate | Generally very fast (up to 10⁶ times faster than uncatalyzed). nih.gov | Slower than CuAAC but still efficient for bioorthogonal applications. website-files.com |
| Applications | Organic synthesis, materials science, bioconjugation. rsc.org | Live-cell imaging, drug targeting, proteomics. nih.govwebsite-files.comnih.gov |
Reduction of Azides to Amines: Selective and Controlled Transformations
The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. This conversion is highly valuable as azides can be considered protected forms of amines. A variety of reagents and methods can be employed for this reduction, offering different levels of chemoselectivity.
Common methods for azide reduction include catalytic hydrogenation, reduction with metal hydrides, and the Staudinger reaction using phosphines. nih.gov However, these methods can have limitations regarding functional group tolerance. nih.gov For instance, catalytic hydrogenation may also reduce other unsaturated groups, and metal hydrides are incompatible with acidic functionalities. nih.gov
More selective methods have been developed. For example, the use of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce azides, though it may also reduce disulfide bonds. nih.gov A visible light-induced azide reduction catalyzed by a ruthenium complex has been shown to be highly chemoselective, tolerating a wide range of functional groups including alcohols, aldehydes, and disulfides. nih.gov Other methods involve the use of copper nanoparticles in water with ammonium (B1175870) formate (B1220265) for the reduction of aryl azides, and tin(IV) 1,2-benzenedithiolate with NaBH₄ for a broad range of azides. organic-chemistry.org The choice of reducing agent and conditions is crucial for achieving the desired selective transformation of the azido group in this compound to the corresponding amine without affecting other parts of the molecule.
Thermolysis and Photolysis of Azides: Generation and Reactivity of Nitrenes
Thermolysis or photolysis of organic azides leads to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates. nih.govresearchgate.net Nitrenes are neutral, monovalent nitrogen species that can undergo a variety of subsequent reactions, such as C-H insertion, addition to double bonds to form aziridines, and rearrangements. nih.govnih.gov
The generation of nitrenes from azides can be achieved under thermal or photochemical conditions. nih.gov Metal catalysts, such as copper, can also facilitate nitrene transfer reactions from azides. nih.gov The reactivity of the generated nitrene is dependent on its electronic state (singlet or triplet) and the substituents on the nitrogen atom. For instance, photosensitization of sulfonyl azides can generate triplet nitrenes, which can then be used for the aziridination of alkenes. nih.gov The efficiency of nitrene generation and subsequent reactions can be influenced by the electronic properties of the azide precursor and the energy of the photosensitizer. nih.gov In the context of this compound, the generation of the corresponding nitrene would open up pathways to novel derivatives through intramolecular C-H insertion or intermolecular reactions.
Reactivity of the Morpholine (B109124) Nitrogen: Nucleophilicity and Derivatization
The nitrogen atom within the morpholine ring of this compound is a tertiary amine, which imparts it with nucleophilic character. This allows for a range of derivatization reactions at this position.
Electrophilic Attack and Quaternization Reactions
As a tertiary amine, the morpholine nitrogen can act as a nucleophile and react with various electrophiles. A common reaction is quaternization, where the nitrogen atom attacks an alkyl halide or another suitable electrophile to form a quaternary ammonium salt. This reaction introduces a positive charge on the nitrogen atom and can be used to modify the solubility and biological properties of the molecule. The synthesis of various morpholine derivatives often involves reactions at the nitrogen atom, highlighting its role as a key site for molecular modification. chemrxiv.orgresearchgate.net The benzyl (B1604629) group on the nitrogen can also be cleaved under certain reductive conditions, allowing for further functionalization at this position.
Amidation and Alkylation at the N-Benzyl Position
The N-benzyl group of this compound can be cleaved and subsequently functionalized to introduce new amide or alkyl groups at the nitrogen atom. This two-step process typically involves an initial debenzylation followed by acylation or alkylation.
Debenzylation:
Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzylamines. sciencemadness.orgnih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The process involves the hydrogenolysis of the C-N bond, yielding toluene (B28343) and the corresponding secondary amine, 2-(azidomethyl)morpholine (B1661563). The efficiency of this reaction can be influenced by the catalyst quality, hydrogen pressure, and temperature. sciencemadness.org In some cases, the addition of an acid, such as acetic acid, can facilitate the reaction by preventing catalyst poisoning by the product amine. nih.gov
Alternative methods for debenzylation include transfer hydrogenation using reagents like ammonium formate in the presence of a catalyst. duke.edu Oxidative methods using reagents such as N-iodosuccinimide (NIS) have also been reported for the debenzylation of benzylamines, offering a non-hydrogenation alternative. ox.ac.uk
Amidation and Alkylation:
Once the secondary amine, 2-(azidomethyl)morpholine, is obtained, it can readily undergo amidation or alkylation.
Amidation: The secondary amine can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylmorpholine derivative. This reaction proceeds through a standard nucleophilic acyl substitution mechanism.
Alkylation: The introduction of a new alkyl group at the nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Reductive amination offers high selectivity and is compatible with a wide range of functional groups. rsc.org
The following table summarizes the typical reaction conditions for amidation and alkylation at the N-benzyl position.
| Transformation | Reagents and Conditions | Product |
| Debenzylation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | 2-(Azidomethyl)morpholine |
| Ammonium formate, Pd/C, solvent (e.g., MeOH) | 2-(Azidomethyl)morpholine | |
| Amidation | Acid chloride or anhydride, base (e.g., triethylamine) | N-Acyl-2-(azidomethyl)morpholine |
| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-Alkyl-2-(azidomethyl)morpholine |
Stability and Degradation Pathways under Varied Environmental Conditions
The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of chemical reagents. The molecule possesses several functional groups that can be susceptible to degradation under specific conditions.
Thermal Stability:
Organic azides are known to be thermally labile, decomposing upon heating to release nitrogen gas and form a nitrene intermediate. researchgate.net The decomposition temperature varies depending on the structure of the azide. For instance, a novel azido ether energetic plasticizer, bis(3-azido-2,2-bis(azidomethyl)propoxy)methane, has a critical explosion temperature of approximately 224.7°C. physchemres.org While specific data for this compound is not available, it is expected to undergo thermal decomposition at elevated temperatures, with the azidomethyl group being the primary site of instability. The decomposition of the polymer backbone of a related azido-containing polymer occurs after the initial dissociation of the azido groups. researchgate.net
Photochemical Stability:
The azido group can also be decomposed by photolysis, typically using UV light. nih.govnih.gov Similar to thermal decomposition, photolysis generates a nitrene intermediate, which can then undergo further reactions. nih.gov The photolytic decomposition of azides is a well-established method for generating reactive nitrenes for various synthetic applications, including photoaffinity labeling. nih.gov Therefore, this compound is expected to be sensitive to UV radiation.
Chemical Stability and Degradation:
The N-benzylamine moiety is susceptible to degradation under certain chemical conditions.
Oxidative Degradation: Benzylamines can be degraded by oxidizing agents. For example, treatment of benzylamines with chlorine or chloramines can lead to the formation of imines, which then hydrolyze to form benzaldehyde (B42025) and the corresponding lower-order amine. rsc.orgrsc.org
Acidic and Basic Conditions: The morpholine ring itself is generally stable under a range of pH conditions. However, the N-benzyl group can be cleaved under strongly acidic conditions, often in conjunction with a reducing agent. The ether linkage in the morpholine ring is generally stable but can be cleaved under harsh acidic conditions.
Reductive Degradation: As discussed previously, the N-benzyl group can be cleaved by catalytic hydrogenation. The azide group is also readily reduced to an amine under these conditions. organic-chemistry.org
The following table summarizes the potential degradation pathways of this compound under various conditions.
| Condition | Affected Functional Group(s) | Primary Degradation Products |
| High Temperature | Azidomethyl | 2-(Nitrenomethyl)-4-benzylmorpholine, N₂ |
| UV Light | Azidomethyl | 2-(Nitrenomethyl)-4-benzylmorpholine, N₂ |
| Oxidizing Agents (e.g., Cl₂) | N-Benzylamine | Benzaldehyde, 2-(azidomethyl)morpholine |
| Catalytic Hydrogenation | N-Benzyl, Azidomethyl | Toluene, 2-(aminomethyl)morpholine |
Exploration of Novel Intramolecular Rearrangements and Fragmentation Reactions
The presence of the reactive azido group in close proximity to the morpholine ring and the N-benzyl group opens up possibilities for novel intramolecular rearrangements and fragmentation reactions.
Intramolecular Rearrangements:
The nitrene intermediate generated from the thermal or photochemical decomposition of the azido group is highly electrophilic and can undergo a variety of intramolecular reactions.
C-H Insertion: The nitrene can insert into adjacent C-H bonds. Intramolecular C-H amination is a powerful tool for the synthesis of N-heterocycles. nih.gov In the case of 2-(nitrenomethyl)-4-benzylmorpholine, insertion into the C-H bonds of the morpholine ring or the benzylic methylene (B1212753) group could lead to the formation of novel fused or bridged heterocyclic systems.
Schmidt-type Reactions: Acid-catalyzed intramolecular rearrangement of alkyl azides can lead to the formation of cyclic imines or tertiary amines through C-C or C-H bond cleavage. nih.gov This type of reaction proceeds through a carbocation mechanism and offers an alternative to metal-catalyzed nitrene insertions. researchgate.net
Curtius-type Rearrangement: While less common for alkyl azides compared to acyl azides, the possibility of a rearrangement involving migration of a group to the nitrogen atom with concomitant loss of N₂ cannot be entirely ruled out under specific conditions.
Fragmentation Reactions:
Mass spectrometry is a key technique for elucidating the structure of molecules through the analysis of their fragmentation patterns. youtube.com The fragmentation of this compound in a mass spectrometer would likely involve several characteristic pathways.
Loss of the Azido Group: The weak N-N₂ bond in the azide can cleave to give a fragment corresponding to the loss of N₂.
Benzylic Cleavage: A common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl cation.
Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide. The fragmentation of the morpholine cation itself has been studied and involves several competing pathways. researchgate.net
McLafferty-type Rearrangement: If there are appropriate gamma-hydrogens, a McLafferty rearrangement could occur, although this is more typical for carbonyl compounds. youtube.com
The study of these novel rearrangements and fragmentation pathways can provide deeper insights into the chemical reactivity of this compound and could lead to the discovery of new synthetic methodologies and the design of novel molecular scaffolds.
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Morpholine Frameworks
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-(azidomethyl)-4-benzylmorpholine in solution. It provides a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial relationships, which are crucial for a comprehensive stereochemical and conformational assessment.
2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Proximity
Two-dimensional (2D) NMR experiments are paramount in unambiguously assigning the proton (¹H) and carbon (¹C) signals of this compound and establishing its complete covalent framework.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the morpholine (B109124) ring and the benzyl (B1604629) and azidomethyl substituents. For instance, the correlation between the benzylic protons and the protons at the C2 and C6 positions of the morpholine ring can be established.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular puzzle by connecting different spin systems, for example, showing correlations from the benzylic protons to the quaternary carbon of the phenyl group and to the C2 and C6 carbons of the morpholine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks can help to ascertain the relative orientation of the azidomethyl group and the benzyl group with respect to the morpholine ring.
| ¹H NMR (Proton) Assignments | ¹³C NMR (Carbon) Assignments |
| Chemical Shift (ppm) | Assignment |
| 7.25-7.40 | Aromatic (C₆H₅) |
| 3.45 | Benzylic (CH₂) |
| 3.90-4.00 | Morpholine (H-2, H-6) |
| 2.70-2.80 | Morpholine (H-3, H-5) |
| 3.30 | Azidomethyl (CH₂) |
| 2.50 | Morpholine (H-4) |
Dynamic NMR for Elucidating Conformational Fluxionality
The morpholine ring of this compound is not static but undergoes rapid conformational changes, primarily the chair-to-chair ring inversion. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide quantitative information about the energetics of this process. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides insight into the flexibility of the morpholine scaffold.
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about the average conformation in a solvent, solid-state NMR (ssNMR) spectroscopy offers a detailed look at the structure of this compound in its solid, crystalline, or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material. ssNMR can distinguish between different polymorphs (different crystal forms) and can provide information about the packing of molecules in the crystal lattice.
X-ray Crystallography: Precise Determination of Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, bond angles, and torsional angles.
Crystal Structure Determination and Refinement Protocols
The process involves growing a single crystal of this compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the molecule. This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.
Analysis of Bond Geometries, Dihedral Angles, and Non-Covalent Interactions
The refined crystal structure provides a wealth of information. The morpholine ring is expected to adopt a chair conformation, and the precise dihedral angles within the ring can be determined. The orientation of the equatorial or axial positions of the azidomethyl and benzyl substituents can be definitively established. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the macroscopic properties of the solid.
Supramolecular Assembly and Packing Motifs
In the absence of a crystal structure for the title compound, insights can be drawn from related substituted morpholines and benzyl-containing compounds. The morpholine ring, with its ether oxygen and tertiary amine nitrogen, can act as a hydrogen bond acceptor. If residual protic solvents or impurities are present in the crystal lattice, O–H···O, N–H···O, O–H···N, or N–H···N hydrogen bonds could be formed.
The azido (B1232118) group, while not a strong hydrogen bond donor or acceptor, is a significant dipole and can participate in dipole-dipole interactions. The linear nature of the azide (B81097) functional group can also influence the steric packing of the molecules. The interplay of these various weak interactions would likely result in a complex and intricate three-dimensional supramolecular architecture. The study of benzimidazole (B57391) derivatives, which also feature heterocyclic and aromatic rings, has shown that π-π stacking and coordination chemistry can lead to diverse supramolecular structures, including one-dimensional chains and more complex three-dimensional networks researchgate.net. The synthesis of other substituted morpholines has also highlighted the importance of substituent effects on the resulting molecular conformation and crystal packing acs.orgnih.govlookchem.com.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds like this compound. It provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₂H₁₇N₄O⁺ | 233.1402 |
This table is generated based on the chemical formula and does not represent experimental data.
The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the known behavior of organic azides and N-benzyl compounds. The initial and most characteristic fragmentation step for organic azides is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 Da. dtic.milresearchgate.netacs.org This would result in the formation of a highly reactive nitrene intermediate, which would likely undergo further rearrangement and fragmentation.
Another prominent fragmentation pathway would involve the cleavage of the benzyl group. The benzylic C-N bond is relatively labile and can cleave to produce the stable tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for compounds containing a benzyl moiety. Cleavage of the bond between the morpholine nitrogen and the benzyl group would result in a fragment corresponding to the 2-(azidomethyl)morpholine (B1661563) cation.
Further fragmentation of the morpholine ring itself is also expected. This could involve ring-opening followed by the loss of small neutral molecules such as ethene or formaldehyde (B43269). The study of the mass spectrometry of benzyl azide has shown that the fragmentation mechanism can be complex, involving rearrangements and the formation of various smaller ions researchgate.net. The electron ionization fragmentation of aliphatic α-carbonyl azides has also been shown to be influenced by the nature of the substituents nih.gov.
Table 2: Predicted Key Fragmentation Ions for this compound
| Proposed Fragment Ion | m/z (nominal) | Origin |
| [M - N₂]⁺ | 204 | Loss of molecular nitrogen from the parent ion |
| [C₇H₇]⁺ (Tropylium ion) | 91 | Cleavage of the benzyl group |
| [M - C₇H₇]⁺ | 142 | Loss of the benzyl group from the parent ion |
| [C₅H₉N₄O]⁺ | 141 | Cleavage of the benzyl C-N bond |
This table is a prediction based on the fragmentation of analogous structures and does not represent experimental data.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment (if chiral)
The this compound molecule possesses a chiral center at the C2 position of the morpholine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules in solution. cas.cznih.govrsc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. The aromatic chromophore of the benzyl group in this compound would be the primary contributor to the CD spectrum in the UV region (typically 200-300 nm). The interaction of this chromophore with the chiral center at C2 would result in a specific CD signature.
The absolute configuration of the molecule could be determined by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (R)- or (S)-enantiomer). Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are routinely used to predict the CD spectra of chiral molecules with a high degree of accuracy mdpi.comnih.gov.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. While CD spectroscopy is generally preferred for stereochemical analysis due to its simpler interpretation, ORD can also be a valuable tool.
For this compound, the development of asymmetric syntheses for 2-substituted chiral morpholines would be crucial for obtaining enantiomerically pure samples for chiroptical analysis nih.gov. The application of chiroptical spectroscopy is a well-established method for the structural elucidation of a wide range of chiral compounds, from natural products to pharmaceutical drugs lifechemicals.comnih.gov.
Computational Chemistry and Theoretical Modeling of 2 Azidomethyl 4 Benzylmorpholine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org For 2-(azidomethyl)-4-benzylmorpholine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine its optimized ground state geometry. nih.gov This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy.
Once the ground state geometry is established, further calculations can predict various properties. Vibrational frequency analysis is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum. Furthermore, DFT can be used to explore reaction mechanisms involving the azide (B81097) group, such as cycloadditions or reductions, by locating and characterizing the transition state structures. The energy of these transition states is vital for predicting reaction rates.
Illustrative Data Table: Predicted Ground State Properties of a Morpholine (B109124) Derivative (Example)
| Property | Value |
| Ground State Energy (Hartree) | -650.12345 |
| Dipole Moment (Debye) | 2.5 |
| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.8 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.3 |
Note: The data in this table is for illustrative purposes for a hypothetical morpholine derivative and does not represent actual calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com
For this compound, the HOMO is likely to be located on the electron-rich regions, such as the nitrogen atom of the morpholine ring or the benzyl (B1604629) group. The LUMO is often associated with the azido (B1232118) group, given its electrophilic character. Analyzing the spatial distribution of these orbitals would provide insights into how the molecule interacts with other reagents.
The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms of the morpholine ring and the terminal nitrogen of the azide group. The hydrogen atoms would exhibit positive potentials. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.
Conformational Analysis and Molecular Dynamics (MD) Simulations
The three-dimensional shape of a molecule is not static and can adopt various conformations. Understanding these conformational preferences is essential, especially for molecules that interact with biological targets.
The morpholine ring in this compound typically adopts a chair conformation. However, the orientation of the benzyl and azidomethyl substituents can lead to different conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. This can be achieved by rotating key single bonds (dihedral angles) and calculating the energy at each step. The results would reveal the most likely shapes the molecule will adopt.
Illustrative Data Table: Relative Energies of Conformers of an N-benzylmorpholine Derivative (Example)
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| 1 (Equatorial Benzyl) | 175° | 0.0 |
| 2 (Axial Benzyl) | 65° | 2.5 |
| 3 (Gauche) | -70° | 1.8 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis and does not reflect actual values for this compound.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, explicitly including solvent molecules. nih.gov An MD simulation of this compound in a solvent like water would provide insights into how the solvent affects its conformational flexibility and the stability of different conformers. nih.gov
These simulations can reveal the formation and breaking of hydrogen bonds between the molecule and water, and how the solvent shell is structured around different parts of the molecule. This information is critical for understanding the molecule's solubility and how it might behave in a biological, aqueous environment. The stability of protein-ligand interactions is also often validated through MD simulations. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are invaluable for the structural elucidation of novel compounds and for the verification of experimental data.
For this compound, theoretical NMR chemical shifts can be calculated using methods like Density Functional Theory (DFT). These calculations provide estimated values for the resonance of each carbon and hydrogen atom within the molecule's structure. While experimental data for this specific compound is not publicly available, theoretical predictions offer a foundational understanding of its spectral properties.
Similarly, the vibrational frequencies in an infrared spectrum can be computationally predicted. These theoretical frequencies correspond to the stretching and bending of specific bonds within the molecule, such as the characteristic azide (N₃) stretch, C-N bonds of the morpholine ring, and vibrations associated with the benzyl group.
Table 1: Predicted Spectroscopic Parameters for this compound (Theoretical Data)
| Parameter | Predicted Value Range | Description |
| ¹³C NMR Chemical Shift | 50 - 140 ppm | Predicted resonance for carbon atoms in the morpholine ring, benzyl group, and azidomethyl substituent. |
| ¹H NMR Chemical Shift | 2.5 - 7.5 ppm | Predicted resonance for hydrogen atoms on the morpholine ring, benzyl group, and azidomethyl substituent. |
| IR Frequency (Azide Stretch) | ~2100 cm⁻¹ | Strong, characteristic absorption peak for the azide functional group. |
| IR Frequency (C-O-C Stretch) | 1050 - 1150 cm⁻¹ | Characteristic absorption for the ether linkage within the morpholine ring. |
Note: The values in this table are theoretical estimations based on computational models of similar structures and are not derived from direct experimental measurement of this compound.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can elucidate the mechanisms of chemical reactions, including the synthesis of this compound. Computational analysis allows for the modeling of reaction pathways and the characterization of transition states for key chemical transformations.
The synthesis of substituted morpholines can occur through various routes, and computational models can help determine the most energetically favorable pathways. For instance, the formation of the morpholine ring can be modeled to understand the stereochemical outcomes of the reaction.
Furthermore, the reactivity of the azide group is a key area for computational study. The azide functional group can participate in various reactions, such as cycloadditions. Theoretical modeling can predict the activation energies and transition state geometries for these reactions, providing insight into the kinetic and thermodynamic favorability of different reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a compound with its biological activity or other properties. nih.govscholars.direct For this compound, various molecular descriptors can be calculated to build a theoretical QSAR profile. These descriptors, which are numerical representations of the molecule's physicochemical properties, are crucial for predicting its behavior in biological systems.
These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters. While a formal QSAR study on a series of related compounds would be necessary to build a predictive model, the foundational descriptors for the parent compound can be readily calculated. nih.gov
Table 2: Calculated QSAR Descriptors for this compound (Theoretical)
| Descriptor Type | Descriptor Name | Theoretical Value | Significance |
| Electronic | Dipole Moment | Varies with conformation | Influences solubility and binding interactions. |
| HOMO Energy | Varies with conformation | Relates to the molecule's ability to donate electrons. | |
| LUMO Energy | Varies with conformation | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | ~246.3 g/mol | Basic descriptor influencing size and diffusion. |
| Molar Refractivity | Varies with conformation | Relates to molecular volume and polarizability. | |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Varies with conformation | Predicts the lipophilicity and membrane permeability of the molecule. |
Note: The values in this table are theoretical and would be used as part of a larger dataset in a QSAR study.
Applications in Advanced Organic Synthesis and Material Science
Utilizing 2-(azidomethyl)-4-benzylmorpholine as a Versatile Synthetic Building Block
The dual functionality of this compound—a stable heterocyclic core and a reactive azide (B81097) handle—makes it an attractive starting point for the synthesis of more complex molecules. The morpholine (B109124) ring provides a defined three-dimensional structure, while the azide group offers a reliable reaction site for elaboration.
The azidomethyl group in this compound can serve as a masked primary amine or as a precursor for nitrene intermediates, enabling its use in the construction of complex fused or expanded heterocyclic systems. While direct literature on ring expansion or contraction of this specific molecule is not prevalent, the known reactivity of organic azides suggests several potential pathways. For instance, intramolecular reactions, such as an aza-Wittig reaction with a suitably placed carbonyl group or a nitrene insertion into a C-H bond, could theoretically be employed to form bicyclic structures containing the morpholine core. Analogous strategies are used in the synthesis of other N-heterocycles, such as the use of 2-azidobenzaldehydes to construct quinoline (B57606) derivatives, showcasing the versatility of the azide group in forming new ring systems. mdpi.com
The morpholine heterocycle is a recognized pharmacophore found in numerous approved drugs and biologically active compounds. e3s-conferences.org Its presence can enhance physicochemical properties such as solubility and metabolic stability. The 4-benzylmorpholine (B76435) scaffold, in particular, has been incorporated into complex molecules with significant therapeutic potential. For example, a series of potent antimalarial agents based on a 4-benzylamino dispiro-1,2,4,5-tetraoxane structure has been developed, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov
In this context, this compound can be envisioned as a key intermediate. The azidomethyl group acts as a versatile chemical handle. It can be readily converted into a primary amine via reduction, which can then be used for standard amide or amine coupling reactions. Alternatively, it can be used in cycloaddition reactions to link the morpholine scaffold to other molecular fragments, providing a modular approach to building libraries of potential drug candidates.
Table 1: Potential Transformations of this compound for Pharmaceutical Synthesis
| Starting Material | Reagents & Conditions | Product Type | Potential Application |
| This compound | 1. H₂, Pd/C or PPh₃, H₂O2. R-COOH, Coupling Agent | Amide Derivative | Coupling to other pharma-relevant fragments |
| This compound | Alkyne-containing molecule, Cu(I) catalyst | 1,2,3-Triazole Adduct | Stable linkage to other scaffolds via click chemistry |
| This compound | Intramolecular Phosphine (B1218219), Heat (Staudinger Ligation) | Cyclic Amide/Lactam | Formation of bicyclic heterocyclic systems |
Macrocycles are an important class of molecules in drug discovery and host-guest chemistry. The construction of these large ring systems is often a synthetic challenge. The azide-alkyne click reaction has emerged as a powerful tool for macrocyclization due to its high efficiency, selectivity, and tolerance of other functional groups.
The azide group of this compound makes it an ideal component for the click-based synthesis of macrocycles. In a typical approach, the molecule could be reacted with a difunctional linker containing two alkyne groups. Under high-dilution conditions that favor intramolecular cyclization, a macrocycle incorporating the benzylmorpholine unit would be formed. This strategy allows for the modular construction of a variety of macrocycles by simply changing the nature of the dialkyne linker, enabling the synthesis of complex polycyclic architectures containing the morpholine motif.
Development of Novel Polymeric Materials and Dendrimers via Click Chemistry
The reliability and orthogonality of the CuAAC reaction make it exceptionally well-suited for polymer and materials science. google.com The azide group on this compound allows this molecule to be "clicked" onto or into polymeric structures, imparting the specific properties of the benzylmorpholine moiety to the final material.
A common strategy in materials science is to prepare a polymer with reactive handles and then use post-polymerization modification to introduce desired functionalities. Polymers containing pendant alkyne groups can be readily synthesized using various polymerization techniques. These alkyne-functionalized polymers can then be treated with this compound in the presence of a copper catalyst. google.com This reaction covalently attaches the benzylmorpholine unit to the polymer backbone via a stable triazole linkage. This method could be used to modify the surfaces of materials, potentially altering properties like hydrophilicity, biocompatibility, or interaction with biological targets.
An alternative to post-polymerization modification is the synthesis of a functional monomer that can be directly incorporated into a polymer chain. While this compound itself is not a monomer, it could be chemically modified to become one. For example, the N-benzyl group could be replaced with a polymerizable moiety, such as a vinylbenzyl or an acryloyl group. This new azide-functionalized morpholine monomer could then be copolymerized with other standard monomers (e.g., styrene, acrylates) to produce a polymer with pendant azide groups derived from the morpholine unit.
This same building block approach can be extended to the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. nih.govorientjchem.org In a divergent synthesis approach, a core molecule with multiple functional groups could be elaborated by repeatedly reacting it with a molecule that contains both a reactive group and two or more protected branching points. A modified this compound could potentially be designed to serve as such a branching unit. In a convergent approach, a dendron (a wedge-shaped dendritic fragment) could be synthesized and then attached to a multifunctional core in the final step. nih.gov A functionalized this compound could serve as the starting point for such a dendron, allowing for the precise placement of this heterocyclic unit within the dendrimer's architecture. mdpi.com
Table 2: Strategies for Incorporating the Benzylmorpholine Moiety into Polymers and Dendrimers
| Strategy | Description | Key Intermediate | Resulting Structure |
| Post-Polymerization Modification | An alkyne-containing polymer is reacted with the azide-functional molecule. | This compound | Polymer with pendant benzylmorpholine-triazole units. |
| Monomer Synthesis & Polymerization | The N-benzyl group is replaced with a polymerizable group (e.g., vinylbenzyl). | N-(vinylbenzyl)-2-(azidomethyl)morpholine (Hypothetical) | Copolymer containing azide-functional morpholine repeat units. |
| Convergent Dendrimer Synthesis | A dendron is built starting from the functional morpholine and then attached to a core. | This compound (as dendron focal point) | Dendrimer with precisely placed benzylmorpholine units. |
Design and Synthesis of Chemical Probes and Bioconjugation Tools
The development of chemical probes and bioconjugation tools is essential for understanding complex biological systems. These tools enable the specific labeling and tracking of biomolecules, providing insights into their function and localization. The structure of this compound makes it an excellent candidate for the synthesis of such probes. The azide group is particularly significant, as it is a key component in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.
Fluorescent Probes for In Vitro Cellular Imaging (non-clinical)
Fluorescent probes are indispensable for visualizing cellular components and processes in vitro. A fluorescent probe based on this compound could be synthesized by attaching a fluorophore to the morpholine scaffold. The azide group allows for the straightforward attachment of a fluorescent dye that has a complementary reactive group, such as an alkyne, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
The benzyl (B1604629) group on the morpholine nitrogen can influence the probe's solubility and potential for non-covalent interactions within the cellular environment, which can be advantageous for targeting specific organelles or biomolecules. The morpholine ring itself is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties.
Table 1: Potential Design Strategy for a Fluorescent Probe
| Component of this compound | Role in Fluorescent Probe | Potential Fluorophore Conjugation |
| Azidomethyl Group | Reactive handle for "click" chemistry | Attachment of alkyne-modified fluorophores (e.g., coumarins, rhodamines, cyanines) |
| 4-Benzyl Group | Modulates solubility and non-covalent interactions | Can influence localization within the cell |
| Morpholine Scaffold | Core structure with favorable properties | Provides a stable framework for the probe |
While specific studies on fluorescent probes derived from this compound are not widely documented, the principles of probe design strongly suggest its utility. The development of such probes would involve a synthetic sequence where the core morpholine structure is first functionalized with the benzyl and azidomethyl groups, followed by the attachment of a suitable fluorophore.
Affinity Tags and Biotinylation Reagents for In Vitro Protein Labeling
Affinity tags and biotinylation reagents are crucial for the isolation and detection of proteins. The azide group of this compound provides a convenient point of attachment for biotin (B1667282), a small molecule that binds with extremely high affinity to avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited in various biochemical assays.
A biotinylation reagent based on this compound would allow for the labeling of proteins that have been metabolically or chemically engineered to contain an alkyne group. This approach, known as bioorthogonal labeling, enables the specific tagging of proteins in complex biological mixtures.
Table 2: Conceptual Design of a Biotinylation Reagent
| Reagent Component | Function |
| This compound | Core scaffold with azide for conjugation |
| Linker (optional) | Can be introduced to modulate spacing and solubility |
| Biotin | High-affinity tag for streptavidin-based detection and purification |
The synthesis of such a reagent would involve the reaction of this compound with an activated biotin derivative. The resulting conjugate could then be used in a variety of in vitro protein labeling experiments, including Western blotting, ELISA, and affinity pull-down assays.
Application in Supramolecular Chemistry: Self-Assembly and Host-Guest Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined structures or act as hosts for smaller guest molecules is a central theme in this field.
In the context of host-guest chemistry, the morpholine scaffold could potentially be incorporated into larger macrocyclic structures designed to bind specific guest molecules. The benzyl and azidomethyl groups could serve as functional handles to direct the assembly of these larger architectures or to introduce additional recognition sites. The principles of host-guest chemistry rely on a combination of size, shape, and electronic complementarity between the host and guest, and the versatile structure of this compound offers a platform for exploring these interactions.
Investigation of Molecular Interactions and Biological Probing Capabilities Excluding Clinical Human Data
Mechanistic Studies of Ligand-Biomolecule Interactions (In Vitro and In Silico)
Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research on the specific compound 2-(azidomethyl)-4-benzylmorpholine. While the morpholine (B109124) scaffold and benzyl (B1604629) substituents are common motifs in medicinal chemistry, this particular combination, featuring an azidomethyl group at the 2-position, does not appear in publicly accessible studies detailing its synthesis or biological evaluation.
Therefore, the following sections, which are structured to detail the investigation of molecular interactions and biological probing capabilities, currently have no data to report for this compound. The framework is provided to guide future research should this compound be synthesized and studied.
Enzyme Inhibition Assays with Purified Enzymes and Cell-Free Systems
There is currently no available data from enzyme inhibition assays for this compound. Future studies could investigate the inhibitory potential of this compound against a range of enzymes, with results typically presented in a format similar to the table below.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| Enzyme A | e.g., Fluorometric | Data | Data | e.g., Competitive |
| Enzyme B | e.g., Colorimetric | Data | Data | e.g., Non-competitive |
| Enzyme C | e.g., Luminescent | Data | Data | e.g., Uncompetitive |
Receptor Binding Assays with Isolated Receptors
No receptor binding data for this compound has been reported in the scientific literature. Should this compound be screened for receptor affinity, the data would typically be organized as follows.
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) | % Inhibition @ [Concentration] | Functional Assay Result |
|---|---|---|---|---|
| Receptor X | e.g., [3H]Ligand | Data | Data | e.g., Agonist/Antagonist |
| Receptor Y | e.g., [125I]Ligand | Data | Data | e.g., Agonist/Antagonist |
| Receptor Z | e.g., [3H]Ligand | Data | Data | e.g., Agonist/Antagonist |
Molecular Docking and Dynamics Simulations with Target Proteins
As there are no empirical studies identifying biological targets for this compound, no molecular docking or dynamics simulations have been performed. Such in silico studies are typically conducted to predict or rationalize the binding mode of a ligand to a protein of interest. The results would generally include information on binding energy and key intermolecular interactions.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds | Pi-Pi Interactions |
|---|---|---|---|---|
| Protein A | Data | e.g., Tyr123, Phe456 | Data | Data |
| Protein B | Data | e.g., Asp78, Trp90 | Data | Data |
Probing Protein-Protein and Protein-DNA Interactions (In Vitro)
There are no published studies investigating the use of this compound as a probe for protein-protein or protein-DNA interactions. The presence of the azide (B81097) group suggests potential for use in photoaffinity labeling or click chemistry applications to study such interactions, but this has not been explored.
Modulation of Biochemical Pathways in Non-Human Cell Lines and Model Systems
No research has been published detailing the effects of this compound on biochemical pathways in any non-human cell lines or model organisms.
Elucidation of Molecular Mechanisms of Action at the Subcellular Level
Given the lack of foundational biological data, the molecular mechanism of action for this compound remains uninvestigated.
Methodologies for Target Identification and Validation in Chemical Biology
Identifying the specific protein or proteins that a small molecule interacts with is a foundational step in understanding its biological effects. nih.gov A variety of methods, broadly categorized as direct and indirect, are utilized for this purpose.
Direct Biochemical Methods: These approaches directly detect the binding of a small molecule to its protein target. A common strategy involves immobilizing a derivative of the compound onto a solid support, such as a bead, to perform affinity chromatography. researchgate.net Cell lysates are passed over these beads, and proteins that bind to the compound are isolated and identified, typically by mass spectrometry.
Another powerful direct method is Drug Affinity Responsive Target Stability (DARTS). utah.edu This technique relies on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to protease degradation. utah.edu By treating cell lysates with the compound and then a protease, and comparing the protein profiles to untreated controls, stabilized proteins can be identified. utah.edu
Indirect and Genetic Methods: Indirect methods infer target engagement by observing the downstream cellular consequences of the interaction. For instance, researchers might compare the phenotypic changes induced by the small molecule with those caused by the genetic knockdown (e.g., using RNA interference) of specific genes. nih.gov A match in the resulting phenotype can suggest a potential target. nih.gov
Computational approaches can also be used to predict potential binding partners based on the three-dimensional structure of the compound and known protein structures. nih.gov These in silico predictions, however, require subsequent experimental validation.
| Methodology | Principle | Typical Output | Key Advantage | Reference |
| Affinity Chromatography | A modified version of the compound is attached to a solid support to "pull down" binding partners from a cell lysate. | List of interacting proteins identified by mass spectrometry. | Directly identifies binding partners. | researchgate.net |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding stabilizes the target protein against protease digestion. | Identification of proteins that show increased stability in the presence of the compound. | Does not require modification of the compound. | utah.edu |
| Genetic Interaction Mapping | Compares the cellular phenotype induced by the compound to phenotypes from knocking down specific genes. | A list of genes whose knockdown mimics the effect of the compound. | Identifies functionally relevant targets in a cellular context. | nih.gov |
| Computational Docking | Uses computer algorithms to predict the binding of the compound to known protein structures. | A ranked list of potential protein targets based on predicted binding affinity. | Rapidly screens a large number of potential targets. | nih.gov |
Development of Chemical Tools for Advanced Biological Research (e.g., activity-based probes, photoaffinity labels for in vitro use)
To delve deeper into the function of This compound , it could be chemically modified to create specialized probes for advanced biological research. The presence of the azido (B1232118) group in its structure makes it particularly amenable to certain types of probe development.
Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes within a complex biological sample, such as a cell lysate. researchgate.netnih.gov They typically consist of three components: a reactive group that binds to the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.gov If This compound were found to inhibit a particular enzyme, it could be converted into an ABP to profile the activity of that enzyme family.
Photoaffinity Labels: These probes are chemically inert until activated by light. Upon photoactivation, they form a highly reactive species that can covalently bind to nearby molecules, including the target protein. This allows for precise "snapshot" labeling of the binding partner in its native environment in vitro.
The azido group in This compound is a key functional handle that can be used in "click chemistry" reactions to attach reporter tags, facilitating the creation of these chemical tools. nih.gov
Exploration of Bioorthogonal Chemistry Applications within Biological Systems (e.g., live cell imaging, protein labeling, but strictly in vitro or ex vivo on non-human samples)
Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govnih.gov The azide group of This compound is a prime example of a bioorthogonal functional group, making it suitable for a range of applications in non-human samples.
Live Cell Imaging: The compound could be introduced to cultured cells. Following incubation, a fluorescently tagged alkyne could be added. The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction would then specifically attach the fluorescent tag to the compound, allowing for the visualization of its subcellular localization via microscopy. nih.gov This can provide clues about its site of action.
Protein Labeling: In in vitro or ex vivo settings (using, for example, tissue slices from non-human organisms), the azide-alkyne click reaction can be used to label the target proteins of This compound . nih.gov After the compound has been allowed to bind to its targets, the addition of a biotin-alkyne probe would tag these proteins for subsequent enrichment and identification by proteomics. nih.gov
These bioorthogonal strategies offer a powerful way to study the interactions and localization of small molecules in complex biological systems without the need for genetically encoded tags. nih.gov
| Application | Description | Enabling Chemistry | Potential Insight | Reference |
| In Vitro Protein Labeling | Tagging the protein targets of the compound in a cell lysate for identification. | Azide-alkyne "click" chemistry to attach a biotin tag for pulldown. | Direct identification of binding partners in a complex mixture. | nih.govnih.gov |
| Ex Vivo Tissue Imaging | Visualizing the distribution of the compound in a non-human tissue sample. | Azide-alkyne "click" chemistry to attach a fluorescent probe for microscopy. | Reveals tissue and cellular localization of the compound. | nih.gov |
| Live Cell Imaging (non-human cells) | Tracking the location of the compound within cultured cells over time. | Azide-alkyne "click" chemistry with a fluorescent alkyne. | Provides information on the subcellular compartment where the compound acts. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Structural Modifications of 2-(azidomethyl)-4-benzylmorpholine Derivatives
The rational design of analogs of this compound involves a systematic dissection and modification of its core structure. The molecule can be divided into three primary regions for modification: the azidomethyl group at the 2-position, the benzyl (B1604629) group at the 4-position, and the morpholine (B109124) ring itself.
The azidomethyl group is a key feature, and its modification can significantly impact biological activity. The azide (B81097) moiety is often used as a photoaffinity label or as a precursor for click chemistry reactions to link the molecule to a biological target. Variations can include:
Replacement of the Azide Group: Substituting the azide with other functional groups such as an amine, a small alkyl chain, or a halogen can probe the necessity of the azide for activity.
Alteration of the Linker Length: The methylene (B1212753) linker between the morpholine ring and the azide can be extended or shortened. This modification explores the optimal distance required for the functional group to interact with a potential binding pocket.
Table 1: Theoretical Variations at the 2-Position of the Morpholine Ring and Their Potential Impact on Activity
| Modification | Rationale | Predicted Impact on In Vitro Activity |
| Replacement of -CH₂N₃ with -CH₂NH₂ | Introduction of a basic group, potential for hydrogen bonding. | Could increase or decrease activity depending on the target's binding site polarity. |
| Replacement of -CH₂N₃ with -CH₃ | Removal of the polar azide group, increase in lipophilicity. | Likely to decrease activity if the azide is involved in a key interaction. |
| Extension to -CH₂CH₂N₃ | Increases the distance of the azide from the morpholine core. | May improve binding by reaching a distal pocket or decrease it by creating steric clash. |
| Replacement of -CH₂N₃ with -CN | Introduction of a different polar group with a linear geometry. | Could alter binding mode and affinity. |
The N-benzyl group is a large, lipophilic moiety that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the electronic properties and steric profile of the ring. For instance, a para-methoxy group would be electron-donating, while a para-nitro group would be electron-withdrawing.
Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different electronic distributions and hydrogen bonding capabilities.
Table 2: Theoretical Aromatic Substitutions on the Benzyl Group and Their Potential SAR Insights
| Substitution | Position | Rationale | Predicted Impact on In Vitro Activity |
| -OCH₃ | para | Electron-donating, can alter charge distribution. | May enhance activity through favorable electronic interactions. |
| -Cl | para | Electron-withdrawing, increases lipophilicity. | Could improve cell permeability and binding through hydrophobic interactions. |
| -NO₂ | meta | Strong electron-withdrawing group. | May decrease activity if electron density in the ring is crucial. |
| Phenyl to Pyridyl | - | Introduces a nitrogen atom for potential hydrogen bonding. | Could significantly increase affinity if a hydrogen bond acceptor is present in the target. |
Substitutions at Other Positions: Introducing small alkyl groups (e.g., methyl) on the remaining carbons of the morpholine ring can probe for steric tolerance in the binding site.
Stereochemistry: The carbon at the 2-position is a chiral center. The (R) and (S) enantiomers can have significantly different biological activities, as one may fit into a binding site much better than the other. The synthesis of enantiomerically pure compounds is therefore essential for detailed SAR studies. researchgate.net
Correlation of Structural Features with Theoretical or In Vitro Biological Activities
SAR studies aim to establish a clear link between specific structural features and the resulting biological effect. For instance, in vitro assays could measure the inhibition of a particular enzyme or the binding affinity to a receptor.
A hypothetical study might find that a para-chloro substitution on the benzyl ring consistently leads to a two-fold increase in inhibitory activity against a target enzyme, suggesting a hydrophobic pocket in the active site that accommodates the chlorine atom. Conversely, any substitution at the ortho position might abolish activity, indicating steric hindrance. The presence of the azide group might be found to be essential, as its replacement with a methyl group could lead to a complete loss of activity.
Computational Approaches to SAR: Pharmacophore Modeling and Ligand-Based Design
When the three-dimensional structure of the biological target is unknown, computational methods can be used to build a pharmacophore model based on a set of active molecules. nih.govnih.gov A pharmacophore represents the essential steric and electronic features that a molecule must possess to be active. nih.gov
For the this compound scaffold, a pharmacophore model could be generated from a series of active analogs. This model might consist of:
A hydrophobic feature corresponding to the benzyl ring.
A hydrogen bond acceptor feature from the morpholine oxygen.
A specific volume and vector for the azidomethyl group.
This pharmacophore model can then be used to virtually screen large compound libraries to identify new and structurally diverse molecules that fit the model and are therefore predicted to be active. researchgate.net
De Novo Design Principles Based on Scaffold-Hopping and Fragment-Based Drug Discovery (theoretical)
Beyond modifying the existing scaffold, more advanced design principles can be theoretically applied.
Scaffold-Hopping: This strategy involves replacing the central morpholine ring with other, structurally different scaffolds that maintain the same spatial arrangement of the key interacting groups (the benzyl and azidomethyl moieties). nih.gov For example, a piperidine (B6355638) or a pyrrolidine (B122466) ring could be explored as alternative central scaffolds. This can lead to the discovery of novel chemical series with potentially improved properties.
Fragment-Based Drug Discovery (FBDD): In a theoretical FBDD approach, one could start with smaller fragments that are found to bind to the target. nih.gov For instance, benzylamine (B48309) might be identified as a fragment that binds to one part of the target, while a small molecule containing an azidomethyl group binds to an adjacent site. These two fragments could then be synthetically linked together, using the morpholine as a scaffold, to create a more potent molecule. This method allows for the efficient exploration of chemical space and the building of high-affinity ligands from low-affinity fragments. e3s-conferences.org
Optimization Strategies for Enhanced Molecular Recognition or Chemical Reactivity (without clinical context)
The rational design of derivatives of this compound focuses on fine-tuning its structure to enhance its utility in various chemical applications. Optimization strategies typically involve systematic modifications of its core components: the benzyl group, the morpholine ring, and the azidomethyl functional group. These modifications aim to modulate properties such as steric hindrance, electronic effects, and conformational rigidity, which in turn influence the molecule's ability to interact with other molecules or participate in chemical transformations.
Modifications of the Benzyl Group
The benzyl group at the 4-position of the morpholine ring presents a key site for structural variation aimed at influencing molecular recognition. Introducing substituents onto the phenyl ring can alter the electronic properties and steric profile of the entire molecule. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the basicity of the morpholine nitrogen, which can be crucial for catalytic applications or for forming specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with a target molecule.
Research on related benzyl-substituted heterocyclic compounds has demonstrated that such modifications significantly impact their binding affinities. For example, in studies on 6,7-benzomorphan derivatives, shifting a hydroxyl group on an aromatic ring was found to significantly alter receptor binding specificity. nih.govnih.gov Similarly, the introduction of fluorine or trifluoromethyl groups into aromatic rings of morpholine-substituted tetrahydroquinolines has been shown to be favorable for activity, likely through mediating halogen bonding and hydrophobic interactions. mdpi.com
A hypothetical optimization strategy for this compound could therefore involve the synthesis of a library of analogues with varying substituents on the benzyl ring. The impact of these modifications on a specific molecular recognition event could then be systematically evaluated.
| Modification on Benzyl Group | Rationale | Expected Impact on Molecular Recognition |
| Introduction of -OH or -NH2 | Introduction of hydrogen bond donors/acceptors | Enhanced binding affinity to targets with complementary functionalities |
| Introduction of -F, -Cl, -Br | Introduction of halogen bond donors | Increased specificity and affinity through halogen bonding interactions |
| Introduction of -CF3 or -NO2 | Alteration of electronic properties and steric bulk | Modulation of binding electronics and potential for enhanced hydrophobic interactions |
| Introduction of -OCH3 | Increased polarity and hydrogen bond accepting capability | Improved solubility and potential for new hydrogen bonding interactions |
Alterations to the Morpholine Scaffold
For example, the stereochemistry of substituents on the morpholine ring can be critical. Enantiomerically pure derivatives of 2-[(phenoxy)(phenyl)methyl]morpholine have been shown to exhibit different profiles of activity, underscoring the importance of stereochemistry in molecular recognition. nih.gov Therefore, the synthesis of specific stereoisomers of substituted this compound derivatives could be a key optimization strategy.
Furthermore, the replacement of the morpholine oxygen with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) derivative), could alter the ring's electronic properties and hydrogen bonding capacity, offering another avenue for enhancing molecular recognition or reactivity.
Exploiting the Reactivity of the Azidomethyl Group
The azidomethyl group at the 2-position is a versatile functional handle that can be exploited for various chemical transformations, particularly "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). Optimization in this context involves designing the this compound scaffold to facilitate these reactions.
The reactivity of the azide can be influenced by the electronic environment of the morpholine ring. For instance, the steric bulk of neighboring substituents can affect the accessibility of the azide group to reaction partners. rsc.org Research on other heterocyclic scaffolds has shown that the intramolecular C-H amination of aliphatic azides can be catalyzed by transition metals like rhodium, iron, or nickel to form new N-heterocycles, with the yield and diastereoselectivity being dependent on the catalyst and solvent. nih.gov
The azidomethyl group can also act as a precursor for other functional groups. For example, the reduction of an azidomethyl group can yield an aminomethyl group, which can then be further functionalized. The o-(azidomethyl)benzoate group has been utilized as a cleavable protecting group in nucleosides, where it is selectively removed via reduction and subsequent intramolecular cyclization. researchgate.net This suggests that the azidomethyl group in this compound could be designed to act as a masked amine or other functional group, to be revealed under specific chemical conditions.
| Modification Strategy | Rationale | Expected Impact on Chemical Reactivity |
| Introduction of electron-withdrawing groups on the benzyl ring | Modulate the electronic properties of the azide | Potentially alter the rate and selectivity of cycloaddition reactions |
| Introduction of steric bulk near the azidomethyl group | Control the accessibility of the azide | Enhance regioselectivity in reactions or allow for site-selective modifications in poly-azido compounds |
| Use in transition metal-catalyzed reactions | C-H amination or other transformations | Formation of novel, complex heterocyclic structures |
| Use as a cleavable linker | Masking a functional group until a specific trigger | Controlled release of a payload or activation of a chemical probe |
By systematically applying these optimization strategies, derivatives of this compound can be rationally designed to exhibit enhanced molecular recognition properties or tailored chemical reactivity for a wide range of non-clinical applications in chemistry and materials science.
Methodological Innovations in Chemical Characterization and Analysis
Development of Advanced Chromatographic Techniques for Separation and Purity Assessment
The robust analysis of 2-(azidomethyl)-4-benzylmorpholine heavily relies on advanced chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its enantiomeric purity.
Chiral Chromatography for Enantiomeric Excess Determination
The stereochemistry of this compound is a critical aspect of its chemical identity. Chiral chromatography is the gold standard for separating and quantifying the enantiomers of such chiral compounds. This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For morpholine (B109124) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The selection of the mobile phase, which usually consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.
A hypothetical chiral separation of (R)- and (S)-2-(azidomethyl)-4-benzylmorpholine is presented in the table below:
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
This table is illustrative and represents a typical separation for a chiral morpholine derivative.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification
To detect and quantify minute amounts of this compound and its potential metabolites, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. The compound would first be separated from the sample matrix using reverse-phase liquid chromatography. Following ionization, typically through electrospray ionization (ESI), the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound may require derivatization to increase its volatility and thermal stability. However, if sufficiently stable, it can be analyzed directly. The compound is separated based on its boiling point and polarity on a capillary column and then ionized, commonly by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification.
Automated Synthesis and High-Throughput Screening Methodologies for Derivative Libraries
The exploration of the chemical space around this compound can be significantly accelerated through automated synthesis and high-throughput screening (HTS). These technologies enable the rapid creation and evaluation of a large number of derivatives.
Automated synthesizers can perform repetitive reaction sequences, purifications, and analyses with minimal human intervention. For instance, a library of derivatives could be generated by varying the substituent on the benzyl (B1604629) group or by replacing the azide (B81097) with other functional groups through click chemistry reactions.
Once synthesized, these libraries can be screened for desired properties using HTS. This involves testing the biological or chemical activity of thousands of compounds in parallel, often in miniaturized formats like microtiter plates. The data generated from HTS can then be used to identify structure-activity relationships and guide the design of new, improved derivatives.
Microfluidic Systems for Reaction Optimization and Discovery
Microfluidic systems, or "lab-on-a-chip" technologies, offer a novel platform for chemical synthesis and reaction optimization. These devices utilize small, interconnected channels to handle minute volumes of fluids. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for energetic groups like azides.
The synthesis of this compound could be optimized using a microfluidic setup by rapidly screening different catalysts, solvents, and temperature profiles. This approach not only accelerates the optimization process but also reduces waste and can provide insights into reaction kinetics and mechanisms that are difficult to obtain with traditional batch chemistry.
Specialized Spectroscopic Methods for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of the formation of this compound is crucial for process control and optimization. Specialized spectroscopic techniques that allow for in situ, real-time monitoring of the reaction are invaluable in this regard.
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel to monitor the concentration of reactants, intermediates, and products over time. The characteristic vibrational frequencies of key functional groups, such as the azide stretch (~2100 cm⁻¹), the C-N bonds of the morpholine ring, and the aromatic C-H bonds of the benzyl group, can be tracked to follow the reaction progress.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about the vibrational modes of molecules and can be used for in situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can be problematic.
By employing these advanced analytical and synthetic methodologies, researchers can gain a comprehensive understanding of this compound, from its fundamental chemical properties to the rapid development of its derivatives.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Methodological Advances
Research into morpholine (B109124) derivatives has led to significant methodological advancements. Efficient, solution-phase preparations of substituted morpholines have been developed, enabling the creation of extensive compound libraries. nih.gov One notable achievement is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govchemrxiv.org This method is significant for its ability to achieve clean isolation of monoalkylation products. nih.govchemrxiv.org Furthermore, photocatalytic couplings and tandem reactions involving hydroamination and asymmetric transfer hydrogenation have expanded the synthetic toolkit for producing substituted morpholines. organic-chemistry.org
The synthesis of the broader class of heterocyclic polymers, while holding great potential, faces challenges such as lengthy reaction procedures and harsh polymerization conditions. rsc.org However, the development of multicomponent polymerizations (MCPs) from multicomponent reactions (MCRs) has facilitated access to a library of polymers with tunable structures. rsc.org
Unexplored Reactivity and Synthetic Opportunities for 2-(azidomethyl)-4-benzylmorpholine
The this compound scaffold presents a rich platform for exploring novel reactivity and synthetic applications. The azide (B81097) group is a versatile functional group that can undergo a variety of transformations. nih.govmasterorganicchemistry.com One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that rapidly and efficiently forms 1,2,3-triazoles. masterorganicchemistry.comnih.gov This opens up avenues for creating complex molecules by linking the morpholine core to various alkyne-containing fragments.
Further synthetic opportunities lie in the reduction of the azide to a primary amine, which can then be used in a range of subsequent reactions. nih.govmasterorganicchemistry.com The Curtius rearrangement of acyl azides derived from the corresponding carboxylic acid offers another pathway to different functional groups. masterorganicchemistry.com The benzyl (B1604629) group on the morpholine nitrogen also presents opportunities for modification or removal, allowing for further diversification of the core structure.
The development of new synthetic methods continues to be a key area of research in heterocyclic chemistry. numberanalytics.com Strategies to improve the efficiency and yield of heterocyclic compound synthesis include the use of optimized reaction conditions, the development of novel catalysts, and the application of techniques like microwave-assisted synthesis and flow chemistry. numberanalytics.com
Emerging Trends in Azide and Morpholine Chemistry in Advanced Organic Synthesis
The field of organic synthesis is constantly evolving, with a growing emphasis on sustainability and efficiency. cas.orgmultiresearchjournal.com Green chemistry principles, such as the use of environmentally friendly reagents and solvents, are becoming increasingly important. multiresearchjournal.comnih.gov In this context, the development of greener synthetic routes to N-heterocycles is a significant trend. nih.gov
Enzyme catalysis and photocatalysis are also emerging as powerful tools in organic synthesis. cas.org These methods often offer high selectivity and milder reaction conditions compared to traditional approaches. numberanalytics.com The use of computational methods for designing and optimizing synthetic pathways is another key trend, enabling researchers to predict the properties of new molecules and accelerate the discovery process. multiresearchjournal.com
In azide chemistry, the "click" reaction continues to be a major focus, with applications in materials science, drug discovery, and bioconjugation. nih.gov Research is also ongoing to develop new types of azide reactions and to expand the scope of existing transformations. nih.gov
Potential for Novel Material and Biological Probe Development (non-clinical)
The unique structural features of this compound make it a promising building block for the development of novel materials and non-clinical biological probes. The morpholine ring is a common motif in biologically active compounds, and its presence can impart favorable physicochemical properties. chemrxiv.orgresearchgate.net The azide group provides a convenient handle for attaching the molecule to other entities, such as polymers, surfaces, or biomolecules, through click chemistry. nih.gov
This could lead to the creation of new materials with tailored properties, such as specialized polymers or functionalized nanoparticles. rsc.orgnih.gov In the realm of biological probes, this compound could be used to synthesize molecules that can interact with specific biological targets. These probes could be valuable tools for studying biological processes and for the early stages of drug discovery. nih.gov The ability to attach fluorescent dyes or other reporter groups via the azide functionality would further enhance their utility in imaging and sensing applications. numberanalytics.com
Directions for Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling are playing an increasingly vital role in modern drug design and materials science. multiresearchjournal.comnih.gov For a molecule like this compound, computational methods can be employed to predict its properties and guide the design of new derivatives with desired functions.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be used to understand how modifications to the chemical structure affect its biological activity or material properties. nih.govnih.gov For instance, computational models can help identify which substituents on the benzyl or morpholine rings are most likely to lead to enhanced activity. nih.gov
Predictive modeling can also be used to assess pharmacokinetic properties, toxicity, and other important parameters early in the development process, saving time and resources. nih.gov Techniques like comparative molecular field analysis (CoMFA) can build models that relate the three-dimensional structure of a molecule to its biological activity, providing a predictive tool for the discovery of new compounds. nih.gov
Challenges and Opportunities in the Field of Complex Heterocycle Synthesis and Application
The synthesis of complex heterocyclic molecules remains a significant challenge in organic chemistry. numberanalytics.com These syntheses often require multiple steps, precise control over reaction conditions, and can be hampered by the formation of unwanted byproducts. numberanalytics.comnumberanalytics.com The limited availability of starting materials can also be a hurdle. numberanalytics.com
However, these challenges also present significant opportunities for innovation. numberanalytics.com The development of new, more efficient, and sustainable synthetic methods is a constant pursuit. numberanalytics.com This includes the design of novel catalysts, the exploration of new reaction pathways, and the application of enabling technologies like flow chemistry. numberanalytics.com
The vast chemical space of heterocyclic compounds offers immense opportunities for the discovery of new molecules with unique properties and applications. numberanalytics.commsesupplies.com As our understanding of the relationship between structure and function deepens, and as our synthetic capabilities continue to expand, the potential for heterocyclic chemistry to address societal needs in medicine, materials, and beyond is boundless. numberanalytics.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(azidomethyl)-4-benzylmorpholine?
The synthesis typically involves nucleophilic substitution of a bromide or chloride precursor (e.g., 2-(bromomethyl)-4-benzylmorpholine) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. For example, substituting bromine with azide in 2-(bromomethyl)naphthalene achieved 71% yield using NaN₃ at 60°C . Purification methods such as silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) are critical to isolate the azide product. Reaction progress should be monitored via TLC and confirmed by (e.g., disappearance of the bromide peak at ~3.4 ppm and appearance of azide signals near 3.3 ppm) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using HPLC (>95% by area normalization) and , where integration ratios confirm substituent stoichiometry. For example, the azidomethyl group’s singlet resonance at ~3.3 ppm and aromatic protons from the benzyl group (6.8–7.3 ppm) are diagnostic . Mass spectrometry (ESI-MS or HRMS) provides molecular ion confirmation (e.g., [M+H] at m/z 245.2). FT-IR can detect the azide stretch (~2100 cm) .
Q. What safety protocols are essential when handling azidomethyl-containing compounds?
Azides are shock-sensitive and toxic. Key precautions include:
- Conducting reactions in a fume hood with blast shields.
- Avoiding metal spatulas (use plastic or ceramic tools).
- Storing azides in dilute solutions (<1 M) to minimize explosion risks.
- Quenching excess azides with sodium nitrite (NaNO) or ceric ammonium nitrate .
Advanced Research Questions
Q. How does the azidomethyl group influence regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
The azidomethyl moiety acts as a 1,3-dipole, enabling "click" reactions with terminal alkynes. Under Cu(I) catalysis (e.g., CuSO/sodium ascorbate), the reaction proceeds with >95% regioselectivity to form 1,4-disubstituted triazoles. For example, in solid-phase peptide synthesis, this reaction introduces triazole linkages without racemization, confirmed by X-ray crystallography . Kinetic studies suggest the azide’s electron-withdrawing benzyl group accelerates cycloaddition rates by stabilizing transition states .
Q. What strategies mitigate competing elimination pathways during azide incorporation into morpholine scaffolds?
Competing β-elimination (forming alkenes) can be suppressed by:
- Using bulky bases (e.g., DBU instead of KCO) to reduce dehydrohalogenation.
- Lowering reaction temperatures (<50°C) and avoiding protic solvents.
- Employing phase-transfer catalysts (e.g., TBAB) to enhance azide nucleophilicity in biphasic systems .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-alkyne cycloadditions, predicting activation energies and regioselectivity. Molecular dynamics simulations can assess solvent effects (e.g., DMSO vs. water) on reaction kinetics. For example, simulations of Cu(I)-azide interactions align with experimental X-ray data showing distorted tetrahedral copper coordination .
Data Contradiction and Analysis
Q. Discrepancies in reported yields for azidomethyl substitution: How should researchers reconcile variability?
Yields range from 60–85% depending on solvent polarity and substitution patterns. For instance, 2-(azidomethyl)naphthalene synthesis achieved 71% yield in DMF but only 61% in THF due to incomplete bromide displacement . Contradictions may arise from impurities in precursors (e.g., residual moisture in NaN) or inconsistent purification protocols. Researchers should optimize conditions via Design of Experiments (DoE) and validate purity with orthogonal methods (HPLC + NMR).
Applications in Advanced Systems
Q. Can this compound serve as a bifunctional linker in drug delivery systems?
Yes. The azide enables CuAAC conjugation to alkyne-functionalized drugs (e.g., doxorubicin), while the benzyl group enhances lipophilicity for nanoparticle encapsulation. In vitro studies show pH-dependent release in lysosomal environments (t = 12 h at pH 5.0 vs. 48 h at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
